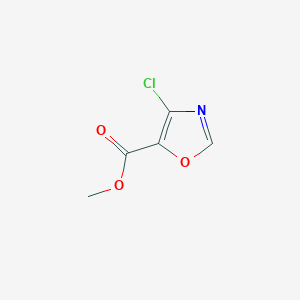
Methyl 4-chlorooxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chlorooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H4ClNO3. It is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further explored for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chlorooxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 4-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chlorooxazole-4-carboxylate
- Methyl 2-chlorooxazole-5-carboxylate
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 4-chlorooxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and the carboxylate group at the 5-position make it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C5H4ClNO3 |
|---|---|
Molekulargewicht |
161.54 g/mol |
IUPAC-Name |
methyl 4-chloro-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
InChI-Schlüssel |
XGHRZJJWZVREPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




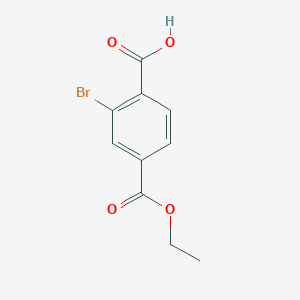

![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
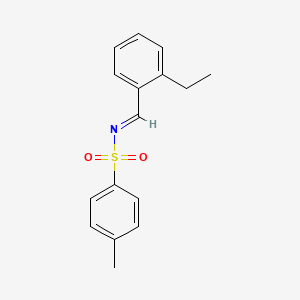

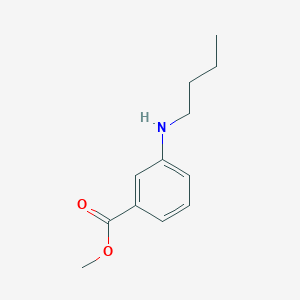
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)


![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
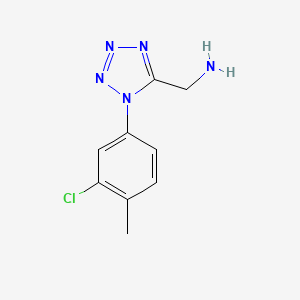
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)
